molecular formula C6H2Cl2F2 B1295315 1,3-Dichloro-2,5-difluorobenzene CAS No. 2367-80-8

1,3-Dichloro-2,5-difluorobenzene

Cat. No. B1295315
CAS RN: 2367-80-8
M. Wt: 182.98 g/mol
InChI Key: XPBKEVCFKWTLHO-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound characterized by the presence of chlorine and fluorine atoms on a benzene ring. This compound is related to various other fluorinated benzene derivatives, which have been the subject of multiple studies due to their unique chemical and physical properties. The presence of halogen atoms significantly alters the reactivity and interaction of these molecules, making them of interest in various fields, including materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of fluorinated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method reflects a common strategy for introducing phosphine groups into a fluorinated benzene ring, which could be adapted for the synthesis of 1,3-dichloro-2,5-difluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the molecular structures of various phosphine and phosphonio derivatives were confirmed by these methods, revealing large bond angles around phosphorus atoms due to steric hindrance . Similarly, the crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure stabilized by C–H⋅⋅⋅F–C hydrogen bonding . These findings suggest that 1,3-dichloro-2,5-difluorobenzene would also exhibit unique structural features influenced by its halogen substituents.

Chemical Reactions Analysis

Fluorinated benzene compounds can participate in various chemical reactions. For instance, 1,3-dicarbonyl compounds were fluorinated using aqueous hydrofluoric acid and iodosylbenzene, yielding fluorinated products in high yields . This demonstrates the potential for electrophilic aromatic substitution reactions involving fluorinated benzene rings. Additionally, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from trichlorotrifluoromethyl compound shows the reactivity of such compounds in electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of halogen atoms. The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene, for example, was determined using X-ray and neutron powder diffraction, revealing significant internal vibrations within the molecule . The presence of fluorine atoms can also affect the electronic properties of the molecule, as seen in the electrochemical activity of bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their oxides . These studies highlight the importance of halogen atoms in determining the reactivity and stability of such compounds, which would be relevant for 1,3-dichloro-2,5-difluorobenzene as well.

Scientific Research Applications

Field of Application: Organic Chemistry

1,3-Dichloro-2,5-difluorobenzene is used in the field of organic chemistry, specifically in the synthesis of m-difluorobenzene .

Summary of the Application

m-Difluorobenzene is an important structural component in many pharmaceutical agents and natural products . The conventional method of preparing m-difluorobenzene, which adopts double diazotization from m-phenylenediamine, is associated with potential hazards due to the strongly exothermic and thermally unstable nature of the diazonium intermediate .

Methods of Application or Experimental Procedures

The researchers reported a continuous-flow methodology, which effectively addresses the process challenges by introducing an extra inert solvent flow . This protocol rapidly synthesizes m-difluorobenzene with an improved yield compared to the traditional method .

Results or Outcomes Obtained

The continuous-flow methodology resulted in an 85% total yield of m-difluorobenzene, compared to the 65% total yield achieved by the traditional method . The molar ratio of hydrochloric acid used in the process was reduced to 3.6 equivalents, compared to the 12 equivalents required by the traditional method . Furthermore, the reaction time was decreased from hours to within 40 seconds .

  • Electrochemical Analysis : 1,2-Difluorobenzene, a compound similar to 1,3-Dichloro-2,5-difluorobenzene, has been used as a solvent for the electrochemical analysis of transition metal complexes . It is relatively chemically inert, weakly coordinating and has a relatively high dielectric constant .

  • Molecular Simulation Visualizations : 1,3-Dichloro-2,5-difluorobenzene has been mentioned in the context of molecular simulation visualizations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

  • Electrochemical Analysis : 1,2-Difluorobenzene, a compound similar to 1,3-Dichloro-2,5-difluorobenzene, has been used as a solvent for the electrochemical analysis of transition metal complexes . It is relatively chemically inert, weakly coordinating and has a relatively high dielectric constant .

  • Molecular Simulation Visualizations : 1,3-Dichloro-2,5-difluorobenzene has been mentioned in the context of molecular simulation visualizations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

properties

IUPAC Name

1,3-dichloro-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBKEVCFKWTLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178339
Record name Benzene, 1,3-dichloro-2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2,5-difluorobenzene

CAS RN

2367-80-8
Record name 1,3-Dichloro-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2367-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-2,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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